molecular formula C32H28 B13814867 2,9-Dimethylphenanthrene;4,9-dimethylphenanthrene

2,9-Dimethylphenanthrene;4,9-dimethylphenanthrene

Cat. No.: B13814867
M. Wt: 412.6 g/mol
InChI Key: MVZYDMCHVZRTSJ-UHFFFAOYSA-N
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Description

2,9-/4,9-DIMETHYLPHENANTHRENE is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2,9- or 4,9- positions on the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-/4,9-DIMETHYLPHENANTHRENE typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of 2,9-/4,9-DIMETHYLPHENANTHRENE may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,9-/4,9-DIMETHYLPHENANTHRENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,9-/4,9-DIMETHYLPHENANTHRENE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,9-/4,9-DIMETHYLPHENANTHRENE involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-/4,9-DIMETHYLPHENANTHRENE is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications .

Properties

Molecular Formula

C32H28

Molecular Weight

412.6 g/mol

IUPAC Name

2,9-dimethylphenanthrene;4,9-dimethylphenanthrene

InChI

InChI=1S/2C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13;1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h2*3-10H,1-2H3

InChI Key

MVZYDMCHVZRTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C.CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C

Origin of Product

United States

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